Product packaging for epididymal apical protein I(Cat. No.:CAS No. 148591-57-5)

epididymal apical protein I

Cat. No.: B1177763
CAS No.: 148591-57-5
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Description

Epididymal Apical Protein I, also known as ADAM7, is a member of the 'A Disintegrin And Metalloprotease' domain family and is a key protein expressed specifically in the mammalian epididymis . This protein is synthesized and secreted by the principal epithelial cells of the epididymis and is subsequently transferred to the surface of transiting spermatozoa during their epididymal transit, a process critical for their functional maturation . The protein is intricately involved in the complex process of sperm maturation, which confers upon spermatozoa the potential for forward motility and fertilization competence . Studies in mouse models have demonstrated that a lack of ADAM7 results in reduced fertility and altered integrity of both the epididymis and sperm, underscoring its biological importance . The mechanism of transfer to sperm involves its association with small, membranous extracellular vesicles called epididymosomes, which are secreted by the epididymal epithelium into the luminal fluid and facilitate intercellular communication with maturing sperm cells . Within these vesicles, the protein is associated with detergent-resistant membrane (DRM) domains, also known as lipid rafts, which are crucial for its targeted delivery to specific domains on the sperm plasma membrane . This compartmentalization ensures the precise association of this and other epididymal proteins with the different functional structures of spermatozoa. Research indicates that this compound interacts with other membrane proteins in sperm, such as heat shock protein 5 and calnexin, suggesting a role in multi-protein complex formation during sperm capacitation . This reagent is essential for basic research focused on post-testicular sperm maturation, male fertility studies, and the investigation of protein trafficking mechanisms via epididymosomes. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148591-57-5

Molecular Formula

C7H8O4

Synonyms

epididymal apical protein I

Origin of Product

United States

Molecular and Cellular Characteristics of Epididymal Apical Protein I

Genomic Organization and Transcriptional Regulation of Epididymal Apical Protein I

The gene encoding EPPIN, designated as SPINLW1, is a single-copy gene located on human chromosome 20q12-13.2. nih.gov The genomic sequence of EPPIN gives rise to three distinct mRNA splice variants, which in turn produce two protein isoforms. nih.gov The exons of the gene adhere to the AG/GT splicing rule, a fundamental mechanism in gene splicing. nih.gov

The transcriptional regulation of the EPPIN gene is intricate, involving various factors that ensure its specific expression in the male reproductive tract. nih.govkhanacademy.org The promoter region of the gene, located upstream of the start codon, contains several putative transcription enhancer binding sites. nih.gov These sites are characteristic of genes expressed in the epididymis and testis, suggesting a finely tuned regulatory mechanism. nih.gov TATA box transcription initiation sites are present for the different 5' untranslated regions (UTRs) of the EPPIN splice variants, further highlighting the controlled nature of its transcription. nih.gov Androgens, a class of male sex hormones, are known to regulate the expression of many epididymal proteins, and while EPPIN expression is influenced by the hormonal milieu, other factors are also believed to be necessary for its complete expression profile. nih.gov

Protein Structure and Domains of this compound

EPPIN is a cysteine-rich protein characterized by the presence of two key functional domains: a Kunitz-type domain and a whey acidic protein (WAP)-type four-disulfide core domain. nih.govnih.gov This dual-domain structure is a distinctive feature of this family of protease inhibitors. nih.gov The presence of these domains confers upon EPPIN the potential to inhibit proteases, a function that has been partially confirmed through studies with recombinant human EPPIN. nih.gov The protein's structure is stabilized by multiple cysteine-cysteine disulfide bonds contained within each domain. researchgate.net

Expression Profile of this compound

The expression of EPPIN is highly specific, both in terms of its location within the epididymis and its developmental timing.

Segment-Specific Expression within the Epididymis

The epididymis is a long, convoluted tubule divided into distinct segments: the caput, corpus, and cauda. bioscientifica.comresearchgate.net The expression of EPPIN varies significantly along these segments, a common feature for many epididymal proteins that creates a changing luminal environment essential for sperm maturation. bioscientifica.comnih.govfrontiersin.org In humans, EPPIN is predominantly expressed in the caput and corpus regions of the epididymis. nih.gov This regional expression is crucial for the sequential modification of spermatozoa as they transit through the epididymis. bioscientifica.com The most active segments for protein synthesis and secretion are generally the proximal portions, including the caput and corpus. nih.gov

The table below summarizes the segment-specific expression of EPPIN and other related proteins within the epididymis.

Protein/GeneCaputCorpusCaudaInitial SegmentEfferent DuctsReference
EPPIN HighHighLow/AbsentPresentStrong nih.gov
DNM1 Moderate/Diffuse--Moderate/Diffuse- nih.gov
DNM2 High (supranuclear)--Present (apical/basal)- nih.gov
DNM3 Apical (in clear cells)---- nih.gov
SPAG11B High---Present nih.gov
CST11 High---Present nih.gov
CRISP1 Low (apical/narrow cells)Very High--Present nih.gov

Cell Type-Specific Localization within the Epididymal Epithelium

The epididymal epithelium is composed of several cell types, including principal cells, basal cells, clear cells, narrow cells, and apical cells. bioscientifica.comproteinatlas.orgfrontiersin.org Principal cells are the most abundant and are the primary source of protein biosynthesis and secretion in the epididymis. nih.gov Immunohistochemical studies have localized EPPIN protein to the epithelial cells lining the epididymal duct. nih.gov Specifically, in the human epididymis, strong expression of EPPIN is observed in the ciliated cells of the efferent ducts. nih.gov In the caput region, EPPIN (also referred to as CRISP1 in some contexts) has been localized to surface patches resembling apical cells and in a few narrow cells. nih.gov

Developmental Expression Patterns of this compound

The expression of EPPIN is also regulated during development. In rats, the protein, referred to as acidic epididymal glycoprotein (B1211001) (AEG), is detectable as early as 1 day of age in epididymal epithelial cells. nih.gov The number of cells staining for AEG and the concentration of the protein increase significantly after 15 and 20 days of age, respectively. nih.gov By 120 days of age, AEG constitutes a significant portion of the total soluble protein in the epididymis. nih.gov The corresponding mRNA for AEG is detected at 5 days of age and its levels rise rapidly between 20 and 35 days, peaking at 45 days. nih.gov Interestingly, this marked increase in AEG mRNA is not directly correlated with an increase in androgen or androgen receptor mRNA concentrations, suggesting the involvement of other regulatory factors in its developmental expression. nih.gov

Biosynthesis and Post-Translational Modifications of this compound

Like many secretory proteins, EPPIN undergoes biosynthesis and post-translational modifications (PTMs) to become a fully functional molecule. wikipedia.orgnih.gov The process begins with the translation of its mRNA into a polypeptide chain by ribosomes. wikipedia.org The deduced amino acid sequence of a related murine epididymal protein, ME1, reveals a signal peptide, which is characteristic of proteins destined for secretion. nih.gov This suggests that EPPIN is synthesized in the endoplasmic reticulum (ER), where it is folded and disulfide bonds are formed. wikipedia.orgbiorxiv.org

Following initial synthesis, proteins can undergo various PTMs, which are crucial for their structure, function, and localization. wikipedia.orgnih.govnih.govyoutube.com Common PTMs include glycosylation, phosphorylation, methylation, and cleavage of peptide bonds. wikipedia.orgnews-medical.net For instance, the murine ortholog ME1 is known to be modified by N-linked glycosylation. nih.gov Another related rat protein, cysteine-rich secretory protein-1 (CRISP-1), exists in two forms, Proteins D and E, with Protein E carrying an N-acetylglucosamine or N-acetylgalactosamine modification. researchgate.net These modifications can influence protein folding, stability, and interactions with other molecules. wikipedia.org After processing in the ER and Golgi apparatus, EPPIN is packaged into vesicles for secretion into the epididymal lumen, where it can interact with sperm. frontiersin.orgwikipedia.org

Glycosylation

Glycosylation is a critical post-translational modification that involves the attachment of sugar moieties to proteins. This process can range from the addition of simple monosaccharides to complex branched polysaccharides. It plays a significant role in protein folding, stability, and activity.

In a study of an epididymal androgen-dependent protein family in the lizard Lacerta vivipara, all identified proteins, designated L1 to L1X, were found to be glycosylated with fucose, N-acetylgalactosamine, and/or N-acetylglucosamine. However, only the glycosylation of the LVI protein was inhibited by tunicamycin.

Porcine spermatozoa have been shown to selectively bind to Lewis(x) (Le(x)) and bi-antennary α2-6 sialylated N-acetyllactosamine (bi-SiaLN) glycan motifs, which are found in the oviduct. nih.gov Over 60% of both ejaculated and epididymal spermatozoa bind to sulfated Le(x) (suLe(x)) and bi-SiaLN. nih.gov This binding is cation-dependent and localized to the plasma membrane on the head of the sperm. nih.gov

Phosphorylation

Phosphorylation is a common post-translational modification that can regulate protein function. In the androgen-dependent protein family of the lizard epididymis, phosphorylation was found to be unique to the LV protein. None of the other L proteins in this family were found to be sulfated.

Studies on intact bovine epididymal spermatozoa have identified more than 40 phosphoproteins. Major phosphoproteins have approximate molecular weights of 93,000, 40,000, and 22,000. nih.gov A 56,000 Mr phosphoprotein was identified as the type II regulatory subunit of cyclic adenosine (B11128) 3',5'-monophosphate-dependent protein kinase (PKA). nih.gov

Proteolytic Processing

Proteolytic processing is another important post-translational modification that can alter protein function. The bovine epididymal protein P25b, a GPI-anchored protein, is susceptible to proteolytic treatment with trypsin or pronase. In contrast, macrophage migration inhibitory factor (MIF) and aldose reductase (AKR1B1) are not degraded by proteases, suggesting they are located within epididymosomes.

Other Post-Translational Modifications

In addition to glycosylation and phosphorylation, other post-translational modifications such as protein aggregation and cross-linking occur within the epididymal lumen. nih.gov These modifications may serve as unique mechanisms for regulating protein function during sperm maturation and for extracellular quality control. nih.gov

Subcellular Localization and Trafficking Pathways of this compound

Apical Membrane Association

EAP I is synthesized in the endoplasmic reticulum of the principal cells of the epididymis. nih.gov From there, it moves to the apical cytoplasm and into vesicles beneath the stereocilia before being secreted into the epididymal lumen. nih.gov In clear cells, which are another cell type in the epididymis, EAP I is found throughout the endocytic machinery. nih.gov

The localization of proteins to the apical membrane is a complex process. In polarized epithelial cells, proteins destined for the apical surface can take either a direct (vectorial) or an indirect (transcytotic) route from the trans-Golgi network. nih.govcornell.edu The choice of pathway can depend on the specific protein and the cell type. nih.govcornell.edu

Secretion via Apical Blebbing and Epididymosomes

EAP I and other epididymal proteins are secreted into the lumen via a process called apical blebbing. frontiersin.orgnih.gov This involves the formation of small membranous vesicles, known as epididymosomes, from the apical surface of the principal cells. frontiersin.orgnih.govnih.gov These vesicles are between 50 and 500 nm in diameter and have a complex protein content. nih.gov

Apical blebbing is a regulated process that appears to be a feature of functionally mature principal cells. nih.gov It is a metabolically demanding process as it involves the loss of both plasma membrane and cytosol. nih.gov Once in the lumen, epididymosomes interact with spermatozoa, transferring proteins to the maturing sperm cells. nih.govnih.gov This transfer is essential for the acquisition of motility and fertilizing ability. nih.gov

The table below summarizes the key characteristics of this compound.

Characteristic Description
Glycosylation EAP I is glycosylated with fucose, N-acetylgalactosamine, and/or N-acetylglucosamine.
Phosphorylation Some epididymal proteins undergo phosphorylation, but it is not a universal modification for this family.
Proteolytic Processing Some epididymal proteins are susceptible to proteolytic cleavage, which can affect their localization and function.
Other PTMs Aggregation and cross-linking of proteins occur in the epididymal lumen. nih.gov
Subcellular Localization Synthesized in the endoplasmic reticulum of principal cells and localized to the apical membrane and secretory vesicles. nih.gov
Secretion Mechanism Secreted via apical blebbing into the epididymal lumen within epididymosomes. frontiersin.orgnih.govnih.gov

Physiological Roles and Biological Functions of Epididymal Apical Protein I

Contribution to Sperm Maturation and Functional Competence

Spermatozoa leaving the testes are morphologically complete but functionally immature, lacking both motility and the ability to fertilize an oocyte. nih.govresearchgate.net The transit through the epididymis, a process that can take up to two weeks, is essential for these cells to acquire these critical functions. nih.govcbra.org.br This maturation is largely dependent on the interaction of sperm with the unique and changing microenvironment of the epididymal lumen, which is rich in secreted proteins like Eppin. cbra.org.broup.comnih.gov Eppin is one of several epididymal proteins that are added to the sperm surface during this transit, contributing significantly to their functional competence. bioscientifica.com

The development of progressive motility is a hallmark of sperm maturation within the epididymis. bioscientifica.comoup.com While testicular sperm are largely immotile, they gradually acquire the capacity for forward movement as they pass through the different regions of the epididymis. bioscientifica.com Eppin is implicated in this process, although the precise mechanisms are still under investigation. It is understood that the acquisition of motility is a complex process involving changes in the sperm's intracellular environment and modifications to its plasma membrane. bioscientifica.comcbra.org.br

Research indicates that the regulation of intracellular ion concentrations, particularly calcium (Ca2+) and bicarbonate (HCO3-), is critical for motility. bioscientifica.com The epididymal lumen maintains a specific ionic composition that keeps mature sperm in a quiescent state until ejaculation. cbra.org.brfrontiersin.org Proteins secreted by the epididymis, including Eppin, are thought to modulate the activity of ion channels and pumps on the sperm membrane, thereby influencing the intracellular signaling pathways that control flagellar movement. bioscientifica.com For instance, the cAMP-PKA signaling pathway, which is essential for initiating and regulating sperm motility, is activated during epididymal transit. bioscientifica.com It is plausible that Eppin, by binding to the sperm surface, could influence these signaling cascades.

Furthermore, Eppin's role as a protease inhibitor may also contribute to the structural integrity of the sperm flagellum, protecting it from premature degradation and ensuring its proper function. medsci.org

Capacitation is a series of physiological changes that sperm undergo in the female reproductive tract to become competent to fertilize an egg. bioscientifica.comnih.gov This process involves the removal of certain molecules from the sperm surface, alterations in membrane potential, and an increase in protein tyrosine phosphorylation. bioscientifica.comoup.com The acrosome reaction, the subsequent exocytosis of the acrosomal vesicle, is a crucial step that allows the sperm to penetrate the zona pellucida of the oocyte. bioscientifica.comnih.gov

Eppin has been shown to play a regulatory role in these events. As a protein coated on the sperm surface, it is thought to act as a decapacitation factor, preventing premature capacitation and acrosome reaction. medsci.orgoup.com Studies have shown that blocking Eppin with specific antibodies can inhibit the human sperm acrosome reaction. medsci.org This suggests that the removal or modification of Eppin from the sperm surface is a necessary step for capacitation to proceed.

The mechanism by which Eppin inhibits capacitation may involve its interaction with other proteins on the sperm surface or its influence on intracellular signaling pathways. For example, protein tyrosine phosphorylation is a key indicator of successful capacitation. bioscientifica.comnih.gov Eppin may directly or indirectly modulate the activity of kinases and phosphatases involved in this process.

The ultimate function of a spermatozoon is to recognize, bind to, and fuse with an oocyte. bioscientifica.com This complex interaction is mediated by a variety of molecules on the surfaces of both gametes. Eppin is among the epididymal proteins that contribute to the sperm's ability to bind to the zona pellucida, the outer layer of the egg. bioscientifica.com

After the acrosome reaction, Eppin is reported to migrate to the equatorial segment of the sperm head. medsci.org This specific localization is significant because the equatorial segment is the primary site of fusion between the sperm and the oocyte plasma membrane. bioscientifica.com This suggests that Eppin may be directly involved in the membrane fusion event itself or in stabilizing the sperm-egg binding.

The table below summarizes key research findings on the role of Epididymal Apical Protein I in sperm function.

Function Key Research Findings References
Sperm Motility Implicated in the complex process of motility acquisition through modulation of intracellular signaling pathways. bioscientifica.comcbra.org.br
Capacitation and Acrosome Reaction Acts as a decapacitation factor; its removal is likely necessary for capacitation. Blocking Eppin inhibits the acrosome reaction. medsci.orgbioscientifica.comoup.com
Sperm-Egg Interaction Contributes to zona pellucida binding and migrates to the equatorial segment post-acrosome reaction, suggesting a role in sperm-egg fusion. bioscientifica.commedsci.org

Mechanisms of Interaction with Spermatozoa

The functional effects of Eppin on spermatozoa are contingent upon its successful transfer from the epididymal epithelium to the sperm cell. This interaction occurs through a combination of direct and indirect mechanisms.

A primary mechanism of interaction is the direct transfer of Eppin from the epididymal lumen to the sperm plasma membrane. bioscientifica.com Eppin is secreted by the principal cells of the epididymis into the luminal fluid. nih.govexplorationpub.com As sperm transit through this fluid, Eppin adsorbs onto their surface. bioscientifica.com This process is thought to be mediated by electrostatic interactions between the protein and the sperm membrane. bioscientifica.com

Furthermore, evidence suggests that some epididymal proteins, potentially including Eppin, are transferred to sperm via small, membrane-bound vesicles called epididymosomes. cbra.org.brnih.govimrpress.com These vesicles, which are also secreted by the epididymal epithelium, fuse with the sperm plasma membrane, delivering their protein and lipid cargo. cbra.org.brnih.gov This method allows for the targeted delivery of proteins to specific domains of the sperm surface. nih.gov Once on the sperm, Eppin can behave as an integral membrane protein. cbra.org.br

Eppin, as a protease inhibitor, helps to regulate the activity of other proteases within the lumen. medsci.org This is crucial for preventing the premature degradation of other important proteins, both on the sperm surface and in the fluid itself. bioscientifica.com By maintaining the integrity of the luminal environment, Eppin ensures that the necessary conditions for sperm maturation are met. The concentration of various proteins in the epididymal fluid changes significantly along its length, and this precise regulation is vital for the sequential modifications that sperm undergo. cbra.org.br

The table below outlines the mechanisms by which this compound interacts with spermatozoa.

Mechanism of Interaction Description References
Direct Transfer Eppin is secreted into the epididymal lumen and binds to the sperm surface, potentially via epididymosomes, behaving like an integral membrane protein. bioscientifica.comcbra.org.brnih.govimrpress.com
Indirect Influence As a component of the luminal fluid, Eppin helps maintain the integrity of this microenvironment, notably through its protease inhibitor activity. bioscientifica.comcbra.org.brnih.govbioscientifica.com

Role in the Epididymal Luminal Microenvironment Homeostasis

Regulation of Luminal Fluid Composition and Ion Transport

The composition of the epididymal luminal fluid is meticulously regulated to ensure sperm remain viable but quiescent until ejaculation. frontiersin.org This environment is characterized by a unique ionic makeup, including concentrations of sodium, chloride, and calcium that differ from blood plasma. frontiersin.orgnih.gov Eppin plays a direct role in modulating the ion composition within the spermatozoa themselves, which are a major component of the luminal contents.

Table 1: Research Findings on Eppin's Role in Ion Transport Regulation

FindingEffectAssociated Molecule/ProcessReference
Binding of Semenogelin I (SEMG1) to Eppin on the sperm surface.Decreases intracellular calcium ([Ca2+]i) and intracellular pH.Inhibition of sperm motility. nih.govnih.gov
Application of anti-Eppin antibodies to human spermatozoa.Markedly reduces ionophore-induced elevation of sperm [Ca2+]i.Modulation of acrosome reaction. oup.com
siRNA-mediated downregulation of the Eppin gene in mice.Significantly affects T-type Ca²⁺ currents in spermatogenic cells.Reduction in sperm motility. researchgate.net
Gene Ontology Annotation for EPPIN (SPINLW1).Biological Process: Negative regulation of calcium ion import.Molecular function annotation. wikipedia.orguniprot.org

Maintenance of the Blood-Epididymis Barrier Integrity

The blood-epididymis barrier (BEB) is a critical structure formed by tight junctions between adjacent epithelial cells. oup.comoup.com This barrier is responsible for creating the specialized luminal microenvironment necessary for sperm maturation by tightly controlling the passage of molecules between the blood and the epididymal lumen. oup.comoup.com The primary structural components of these tight junctions include proteins from the claudin and occludin families. oup.com

Currently, there is no direct scientific evidence to suggest that Eppin is a structural component of the BEB or that it is directly involved in regulating the expression or function of tight junction proteins like claudins and occludin. oup.com Gene expression profiling studies of the human epididymis have identified genes involved in BEB formation, but a direct functional link to Eppin has not been established. oup.com One study that developed human epididymal cell lines to assess BEB integrity did not detect the expression of Eppin (SPINLW1) in their model system. oup.com However, Eppin contributes to the protective nature of the luminal environment through its established antimicrobial properties, which complements the immune-privileged status conferred by the BEB. nih.gov

Involvement in Intercellular Communication within the Epididymis

The epididymis relies on a sophisticated network of intercellular communication to coordinate the complex processes of sperm maturation and storage. nih.govconicet.gov.ar This communication occurs between the different types of epithelial cells lining the duct and, crucially, between the epithelium and the maturing spermatozoa. frontiersin.orgnih.gov Eppin is a central figure in this communication network, primarily acting as a messenger from the epithelium to the sperm.

The secretion of Eppin by the principal epithelial cells and its subsequent binding to the sperm surface is a clear form of intercellular signaling. nih.govresearchgate.netbioscientifica.com This process modifies the sperm's surface proteome, directly influencing its function and maturation state. nih.gov On the sperm surface, Eppin does not act alone but serves as a central hub for a multi-protein assembly known as the Eppin Protein Complex (EPC). oup.comresearchgate.netresearchgate.net This complex includes proteins like lactotransferrin and clusterin, and post-ejaculation, it becomes the binding site for semenogelin I. nih.govresearchgate.net This dynamic interaction hub is a clear mechanism of communication, translating signals from the epididymal and seminal fluids into functional changes in the spermatozoon. oup.com

This signaling is part of a broader concept known as lumicrine signaling, where factors secreted into the lumen mediate communication. uni-giessen.de This network includes signals from the testis that affect the epididymis, as well as communication between different epididymal cell types to regulate the luminal environment, such as the control of luminal acidification. conicet.gov.aruni-giessen.de Eppin's secretion and function are an integral part of this complex interplay, representing a key output of the epididymal epithelium directed at the maturing gamete. conicet.gov.ar

Table 2: Key Protein Interactions in the Eppin Complex on the Sperm Surface

Interacting ProteinTiming/Location of InteractionPrimary Function in ComplexReference
Lactotransferrin (LTF)Forms complex with Eppin on epididymal sperm.Part of the native Eppin Protein Complex (EPC); potential antimicrobial role. nih.govresearchgate.net
Clusterin (CLU)Forms complex with Eppin on epididymal sperm.Part of the native EPC on the sperm surface. researchgate.net
Semenogelin I (SEMG1)Binds to the EPC after ejaculation.Inhibits sperm motility by modulating intracellular calcium and pH. nih.govnih.govoup.com

Regulation of Epididymal Apical Protein I Expression and Activity

Hormonal Regulation

The hormonal milieu, particularly the balance between androgens and estrogens, plays a pivotal role in modulating the expression of EAP I/ADAM7.

Androgen Dependence

The expression of EAP I/ADAM7 is fundamentally dependent on androgens. Research across various animal models has consistently demonstrated that the presence of testosterone (B1683101) or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), is necessary for the transcription of the ADAM7 gene oup.comnih.gov.

Studies involving castration have shown a dramatic reduction in ADAM7 mRNA levels in the epididymis. Within 24 hours of bilateral castration in mice, ADAM7 mRNA levels decrease to approximately 4% of their normal levels oup.com. Subsequent administration of testosterone to these castrated animals results in a partial recovery of ADAM7 mRNA, confirming its androgen dependence oup.comnih.gov. This indicates that while androgens are essential, they may not be the sole regulators for maintaining peak expression levels oup.com. The regulatory effect of androgens on EAP I/ADAM7 is also region-specific, with the highest expression and most significant androgenic control observed in the proximal caput epididymidis nih.govnih.gov. In adult rats, androgen withdrawal leads to a more pronounced decrease in androgen receptor (AR) levels in stromal cells compared to epithelial cells of the epididymis, suggesting differential androgen sensitivity among cell types nih.gov.

Table 1: Effect of Androgen Manipulation on ADAM7 mRNA Expression in Mouse Epididymis
Experimental ConditionObservationInferenceSource
Bilateral Castration (24 hours)ADAM7 mRNA levels decreased to ~4% of intact levels.Expression is highly dependent on testicular androgens. oup.com
Testosterone Replacement Post-CastrationPartially restored ADAM7 mRNA levels (to ~4-15% of intact levels).Androgens are necessary for expression, but other factors are required for full expression. oup.com
Unilateral CastrationADAM7 mRNA levels were lower in the epididymis on the castrated side compared to the intact side.Suggests a role for local testicular factors in addition to circulating androgens. oup.com
Efferent Duct LigationIn some androgen-dependent proteins, expression is reduced despite normal androgen levels. For ADAM7, testicular factors are required.Confirms the necessity of non-androgenic testicular (lumicrine/paracrine) factors. nih.govcbra.org.br

Lumicrine and Paracrine Factor Regulation

The expression of EAP I/ADAM7 is not solely dictated by circulating hormones but is also significantly modulated by factors originating from the testis, which are transported into the epididymis via the luminal fluid (lumicrine signaling) or act between adjacent cells (paracrine signaling) bioscientifica.comoup.com.

Epigenetic Regulation of Epididymal Apical Protein I

The role of epigenetic modifications—such as DNA methylation and histone modifications—in the direct regulation of EAP I/ADAM7 is an emerging area of investigation. While the epididymal transcriptome is known to be under epigenetic control, specific mechanisms governing the ADAM7 gene are not yet fully elucidated researchgate.netnih.gov.

Pathophysiological Implications of Epididymal Apical Protein I Dysfunction

Association with Male Infertility

The dysfunction of Epididymal Apical Protein I is strongly associated with male infertility. This connection is primarily understood through the protein's vital role in regulating cholesterol levels in spermatozoa during their transit through the epididymis. The proper modulation of sperm membrane cholesterol is a critical step for the acquisition of fertilizing ability.

Studies utilizing mice deficient in the Npc2 gene have provided compelling evidence for the protein's importance in male fertility. Epididymal spermatozoa from these knockout mice, while morphologically normal and exhibiting normal motility parameters, show a significant reduction in cholesterol content nih.govuandes.clresearchgate.net. This altered cholesterol homeostasis is linked to a cascade of functional deficits. Capacitated spermatozoa from NPC2-deficient mice display defective tyrosine phosphorylation patterns, a key signaling event in sperm capacitation, which is the final step of sperm maturation that occurs in the female reproductive tract nih.govuandes.clresearchgate.net. Consequently, these sperm have a reduced ability to fertilize oocytes in vitro nih.govuandes.clresearchgate.net.

While direct evidence in humans is less established, the fundamental role of cholesterol in sperm function is conserved across species. Mutations in the NPC2 gene in humans are known to cause Niemann-Pick disease type C2, a rare lysosomal storage disorder with severe neurological symptoms wikipedia.orgnih.gov. Although reproductive health is often a secondary concern in the context of this severe disease, the biological function of NPC2 in cholesterol transport suggests that mutations could also impact fertility. Further research is needed to fully elucidate the prevalence and impact of NPC2 mutations as a direct cause of male infertility in the human population.

Methodological Approaches for Studying Epididymal Apical Protein I

In Vitro Models for Epididymal Apical Protein I Research

In vitro models are essential for dissecting the cellular and molecular mechanisms governing this compound. They provide a controlled environment to study gene expression, protein processing, and secretory pathways without the systemic complexities of a whole organism.

Primary cultures involve isolating epithelial cells directly from epididymal tissue and growing them in the laboratory. These cultures are valuable because they most closely represent the physiology of the cells in vivo for a limited time.

Methodology : Cells are typically isolated from different regions of the epididymis (caput, corpus, cauda) to study segment-specific functions. Once established, these cultures can form a polarized monolayer, mimicking the luminal epithelium of the epididymal duct.

Research Applications : This system is ideal for studying the fundamental secretory and absorptive functions of epididymal cells. Researchers can analyze the secretion of proteins into the culture medium, providing insights into how proteins like this compound are released. While specific studies focusing on this compound using this model are not detailed in the provided sources, the methodology is perfectly suited for investigating its processing and secretion into the epididymal lumen.

Immortalized cell lines are derived from primary cells that have been genetically modified to divide indefinitely. This overcomes the limited lifespan of primary cultures, providing a consistent and scalable resource for research.

Characteristics : A key example is the mouse caput epididymal epithelial (mECap18) cell line, which was developed using the simian virus 40 T antigen. utupub.fi These cell lines have proven to be tractable models for studying epididymal secretory activity and the expression of specific genes and proteins. utupub.fi

Research Applications : While much of the research on this compound expression has been conducted in gonadotrope cell lines (LβT2) to study its role in the pituitary, the principles are transferable. oup.com Immortalized epididymal cell lines like mECap18 offer a powerful platform to investigate the transcriptional and translational regulation of the ADAM7 gene. They can be used to explore how hormones and other signaling molecules directly influence the expression and cellular localization of this compound.

Epididymal organoids are three-dimensional (3D) structures grown from stem or progenitor cells that self-organize to resemble the architecture and cellular complexity of the native epididymis. This advanced model bridges the gap between 2D cell culture and in vivo systems.

Advantages : Organoids can replicate the structural and functional characteristics of the epididymis in vivo, facilitating the study of complex cell-cell interactions and signaling pathways. mdpi.com They offer a promising avenue for modeling diseases, such as the epididymal defects seen in cystic fibrosis. mdpi.com

Potential for EAP I Research : Although a nascent technology, epididymal organoids hold significant potential for studying apical proteins. This system could be used to investigate how the polarized expression and apical localization of this compound are established and maintained within the epithelial layer, and how it is transferred to the lumen to interact with maturing spermatozoa.

Table 1: Overview of In Vitro Models for this compound Research
Model TypeDescriptionKey AdvantagesPotential Application for EAP I Study
Primary Cell CulturesCells isolated directly from epididymal tissue.High physiological relevance; preserves regional specificity.Analysis of native secretion and processing pathways.
Immortalized Cell LinesGenetically modified cells with an indefinite lifespan (e.g., mECap18). utupub.fiHigh reproducibility; scalability; suitable for genetic manipulation.Studying hormonal and molecular regulation of ADAM7 gene expression.
Epididymal OrganoidsSelf-organizing 3D structures mimicking epididymal tissue.Recapitulates tissue architecture and cell-cell interactions. mdpi.comInvestigating the establishment of apical protein localization and function in a tissue-like context.

In Vivo Models for this compound Research

In vivo models are indispensable for understanding the physiological role of this compound within the context of the entire male reproductive system and its ultimate impact on fertility.

Genetically modified animals, particularly knockout mice in which the Adam7 gene has been inactivated, are the definitive tool for determining the protein's biological function.

Research Findings : Studies on knockout mice for other members of the ADAM family have yielded mixed results; for instance, ADAM27 knockout males were found to be fertile, suggesting functional compensation by other ADAM proteins. nih.govijbiotech.comijbiotech.com However, for this compound, its disruption leads to a distinct phenotype. Knockout animals reportedly exhibit reduced fertility, which is attributed to anomalies in the structure of the caput epididymis and impaired sperm motility resulting from abnormal tail morphology. researchgate.net This highlights a non-redundant role for this compound in sperm maturation.

The epididymis is an androgen-dependent organ, making hormonal manipulation a critical strategy for studying the regulation of its protein expression. These models typically involve castration to remove the source of androgens, followed by hormone replacement therapy.

Research Findings : Experiments using hormonal, surgical, and genetic approaches have demonstrated that the expression of this compound in the mouse is highly dependent on androgens. oup.comnih.gov Following castration, Adam7 mRNA levels in the epididymis were drastically reduced to approximately 4% of normal levels within 24 hours. oup.com Administration of testosterone (B1683101) or dihydrotestosterone (B1667394) to castrated animals resulted in only a partial recovery of Adam7 mRNA levels. oup.com This incomplete recovery, despite high circulating levels of replacement androgens, strongly indicates that this compound expression is regulated by both androgens and other non-hormonal factors originating from the testis, a process known as lumicrine signaling. oup.comnih.gov Furthermore, the specific apical localization of the protein's mRNA within the epididymal epithelium is lost in castrated mice, even with testosterone replacement, underscoring the importance of testicular factors for proper cellular function. nih.gov

Table 2: Effect of Hormonal Manipulation on Epididymal Adam7 mRNA Expression in Mice
Experimental ConditionDescriptionRelative Adam7 mRNA LevelKey Finding
Intact ControlNormal, unmanipulated adult mouse.100%Baseline expression is high in the caput epididymis. oup.com
Bilateral Castration (24h)Surgical removal of both testes to eliminate androgen source.~4%Expression is highly dependent on testicular factors. oup.com
Castration + TestosteroneCastrated mouse receiving testosterone replacement.~4-15%Androgens alone are insufficient for full expression, implying a role for other testicular (lumicrine) factors. oup.com
Castration + DihydrotestosteroneCastrated mouse receiving DHT, the active androgen in the epididymis.~4-15%Confirms that direct androgen action cannot fully restore expression without testicular lumicrine factors. oup.com

Advanced Analytical Techniques for this compound Characterization

The study of this compound (EAP I), a key player in sperm maturation, relies on a suite of advanced analytical techniques to elucidate its structure, expression, localization, and function. These methodologies provide a comprehensive understanding of the protein's role within the complex microenvironment of the epididymis.

Proteomic Analysis (e.g., mass spectrometry, 2D gel electrophoresis)

Proteomic approaches are fundamental to identifying and characterizing EAP I, distinguishing it from the multitude of other proteins within the epididymal fluid and epithelium.

Mass Spectrometry (MS): This powerful technique is a cornerstone of modern proteomics, enabling the precise identification and quantification of proteins. In the context of EAP I, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is frequently employed. nih.gov This method involves the enzymatic digestion of protein samples into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer. The resulting mass spectra provide peptide sequences that can be matched to protein databases to confirm the presence and abundance of EAP I. Advanced MS strategies have been instrumental in creating extensive inventories of the epididymal proteome, which includes apical proteins. nih.govresearchgate.net For instance, label-free mass spectrometry has been used to characterize the proteome of immortalized mouse caput epididymal epithelial cell lines, identifying thousands of proteins and providing a valuable in vitro model to study proteins like EAP I. researchgate.netutupub.fi

Two-Dimensional Gel Electrophoresis (2-DE): 2-DE is a classic high-resolution technique for separating complex protein mixtures. creative-proteomics.comwikipedia.org Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. creative-proteomics.comwikipedia.org This method has been successfully used to analyze secreted proteins from the epididymal epithelium and to compare protein profiles of different epididymal regions and fluids. nih.govnih.gov By resolving proteins into individual spots on a gel, 2-DE allows for the visualization and subsequent identification of EAP I, often by excising the protein spot and analyzing it with mass spectrometry. researchgate.net Studies have used 2-DE to characterize proteins in principal cells, spermatozoa, and epididymal fluid, revealing significant changes in protein composition during epididymal transit. nih.gov

Table 1: Proteomic Techniques for EAP I Analysis
TechniquePrincipleApplication for EAP I
Mass Spectrometry (LC-MS/MS) Separation of peptides by liquid chromatography followed by mass analysis to determine amino acid sequence.- High-confidence identification of EAP I from complex biological samples.- Quantification of EAP I expression levels between different epididymal regions or experimental conditions.- Identification of post-translational modifications on EAP I.
Two-Dimensional Gel Electrophoresis (2-DE) Separation of proteins based on isoelectric point (1st dimension) and molecular weight (2nd dimension).- Visualization of EAP I as a distinct spot in a protein profile.- Comparison of EAP I abundance and potential isoforms across different samples.- Preparative separation for subsequent identification by mass spectrometry.

Transcriptomic Profiling (e.g., RNA sequencing, microarray, single-cell RNA-seq)

Transcriptomic analyses provide critical insights into the regulation of EAP I expression by quantifying its corresponding mRNA levels. These techniques help to understand where and when the gene for EAP I is expressed along the epididymis.

RNA Sequencing (RNA-seq): RNA-seq is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome. It has been used to establish distinct transcriptional profiles for different segments of the epididymis, identifying thousands of differentially expressed genes. nih.gov This approach can precisely measure the expression levels of the mRNA encoding EAP I in various regions, such as the caput, corpus, and cauda, revealing segment-specific expression patterns that are crucial for sperm maturation. nih.govnih.gov

Microarray Analysis: Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. Studies have utilized microarrays to analyze RNA isolated from multiple segments of the mouse epididymis, identifying distinct patterns of segmental gene regulation. researchgate.net This technique can be used to determine the expression profile of the gene encoding EAP I along the entire length of the epididymis and compare it to the expression of other genes involved in sperm maturation. nih.govresearchgate.net

Single-Cell RNA Sequencing (scRNA-seq): This cutting-edge technique provides transcriptional profiles of individual cells, offering unprecedented resolution of the cellular landscape of the epididymis. nih.govnih.govfrontiersin.org scRNA-seq can identify the specific cell types within the epididymal epithelium (e.g., principal cells, apical cells, clear cells) that express the mRNA for EAP I. frontiersin.orgtandfonline.com This level of detail is crucial for understanding the specific cellular origin and regulation of EAP I secretion. Recent studies have used scRNA-seq to create a cellular atlas of the mouse and human epididymis, defining the transcriptional signatures for multiple cell clusters. nih.govfrontiersin.org

Table 2: Transcriptomic Methods for Studying EAP I Gene Expression
TechniquePrincipleApplication for EAP I Gene
RNA Sequencing (RNA-seq) High-throughput sequencing of cDNA to quantify gene expression.- Precise measurement of EAP I mRNA levels across different epididymal segments.- Discovery of potential splice variants of EAP I.- Provides a comprehensive view of the transcriptional landscape associated with EAP I expression.
Microarray Hybridization of labeled cDNA to a chip containing thousands of gene-specific probes.- High-throughput analysis of EAP I gene expression in relation to thousands of other genes.- Identification of co-regulated genes that may be functionally related to EAP I.
Single-Cell RNA-seq (scRNA-seq) RNA sequencing of individual cells to resolve cellular heterogeneity.- Identification of the specific epididymal cell type(s) responsible for expressing EAP I.- Understanding the cell-specific regulation of EAP I gene expression.

Immunodetection and Localization Techniques (e.g., immunohistochemistry, immunofluorescence, Western blotting)

Immunodetection techniques use specific antibodies to detect and localize EAP I protein within the epididymal tissue and on spermatozoa.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These microscopy-based techniques are used to visualize the spatial distribution of EAP I within epididymal tissue sections. IHC typically uses an enzyme-conjugated antibody to produce a colored precipitate at the site of the antigen, while IF uses a fluorophore-conjugated antibody to generate a fluorescent signal. Both methods can reveal the precise cellular and subcellular localization of EAP I, for example, confirming its presence on the apical membrane of principal cells. oup.comnih.gov These techniques have been used to show protein expression gradients along the epididymis and to identify proteins in specific cell types like principal and clear cells. oup.com

Western Blotting: This technique is used to detect and quantify EAP I in protein extracts from epididymal tissue, fluid, or sperm. researchgate.netresearchgate.net Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to EAP I. Western blotting can confirm the presence of the protein, determine its apparent molecular weight, and assess its relative abundance in different samples. oup.comresearchgate.net This method has been used to confirm protein expression gradients observed with IHC and to analyze protein levels in different epididymal regions. oup.comnih.gov

Table 3: Immunodetection Techniques for EAP I Protein
TechniquePrincipleApplication for EAP I
Immunohistochemistry (IHC) Use of enzyme-linked antibodies to visualize protein expression in tissue sections with light microscopy.- Localization of EAP I within the epididymal epithelium.- Identification of the specific cell types expressing EAP I.
Immunofluorescence (IF) Use of fluorescently-labeled antibodies to visualize protein expression in tissue sections or cells with fluorescence microscopy.- High-resolution localization of EAP I at the subcellular level (e.g., apical membrane).- Co-localization studies with other proteins to investigate potential interactions.
Western Blotting Separation of proteins by size, transfer to a membrane, and detection with a specific antibody.- Confirmation of EAP I presence in tissue or fluid samples.- Determination of the molecular weight of EAP I.- Semi-quantitative or quantitative analysis of EAP I expression levels.

Functional Assays for Sperm-Epididymal Apical Protein I Interaction

Functional assays are designed to investigate the role of EAP I in sperm maturation and fertilization. These assays often assess the direct interaction between EAP I and spermatozoa and the subsequent impact on sperm function.

Sperm-ZP Binding Assays: The interaction between sperm and the zona pellucida (ZP) of the oocyte is a critical step in fertilization. Assays that measure this binding can be used to determine if EAP I plays a role in this process. nih.gov For example, the hemizona assay uses a bisected human oocyte to assess the binding capacity of sperm. nih.gov

Antibody Blocking Assays: One of the most common methods to probe the function of a specific sperm surface protein is through antibody blocking. nih.gov In this assay, spermatozoa are pre-incubated with antibodies that specifically bind to EAP I. These antibody-coated sperm are then used in in vitro fertilization (IVF) or sperm-egg binding assays. A significant reduction in binding or fertilization rates compared to controls (e.g., sperm incubated with non-specific antibodies) would suggest that EAP I is directly involved in these processes. nih.gov

Competitive Binding Assays: These assays involve pre-incubating oocytes with a recombinant or purified form of EAP I. nih.gov If EAP I is a ligand for a receptor on the zona pellucida, the added protein will compete with the sperm for binding sites, leading to a reduction in sperm-egg binding. nih.gov

Table 4: Functional Assays for EAP I
AssayPrincipleApplication for EAP I
Sperm-Zona Pellucida (ZP) Binding Assay Measures the ability of sperm to bind to the ZP of an oocyte.- To determine if the acquisition of EAP I during epididymal transit enhances sperm's ability to bind to the egg.
Antibody Blocking Assay Uses antibodies to mask a specific protein on the sperm surface to observe the effect on function.- To investigate whether blocking EAP I on the sperm surface inhibits sperm motility, capacitation, or fertilization.
Competitive Binding Assay Involves adding a soluble form of the protein to compete for binding sites on the oocyte.- To test if EAP I can directly bind to the zona pellucida and compete with sperm for binding.

Future Research Directions and Translational Perspectives for Epididymal Apical Protein I

Unraveling Novel Functions and Regulatory Pathways

While the primary role of EAP I in sperm maturation is recognized, further research is needed to elucidate its specific molecular functions and the pathways that regulate its expression and activity.

Novel Functions: EAP I is synthesized in the epithelial cells of the epididymis, particularly in the head or caput region, and is subsequently transferred to the surface of maturing sperm. wikipedia.orgelsevierpure.com This transfer is mediated by epididymosomes, which are small membranous vesicles secreted by the epididymal epithelium in a process known as apocrine secretion. wikipedia.orgelsevierpure.comresearchgate.net Once integrated into the sperm plasma membrane, EAP I is believed to be involved in several key processes:

Sperm-Egg Fusion: The structural similarity of ADAM proteins to snake venom disintegrins suggests a role in cell-cell and cell-matrix interactions, including the critical process of sperm-egg fusion. wikipedia.org

Sperm Capacitation: Complex formation with other proteins on the sperm surface increases during capacitation, indicating that EAP I undergoes conformational changes that are important for this final stage of sperm maturation. wikipedia.org

Maintenance of Epididymal Structure: EAP I is required for maintaining the normal morphology of epithelial cells in the caput epididymis, which is essential for creating the proper luminal environment for sperm development. genecards.org

Future investigations should aim to precisely define the molecular interactions of EAP I during these events. Identifying the specific domains of the protein involved in binding to the egg's plasma membrane and characterizing the conformational changes during capacitation will provide deeper insights into its function.

Regulatory Pathways: The expression of the ADAM7 gene is highly regulated, ensuring its presence at the right time and place for sperm maturation. Current research indicates that its expression is dependent on both hormonal and testicular factors. nih.gov Specifically, androgens are required for ADAM7 gene expression in a region-dependent manner within the epididymis. nih.gov Additionally, lumicrine signaling, involving factors secreted from the testis and traveling through the epididymal lumen, also plays a crucial role in regulating its expression. nih.govbioscientifica.com

Further studies are warranted to identify the specific testicular factors and the downstream signaling cascades they activate. Understanding the interplay between androgen signaling and these lumicrine pathways will provide a more complete picture of how EAP I expression is controlled.

Identification of Additional Interacting Partners

The function of EAP I is intrinsically linked to its interactions with other proteins. Identifying the full spectrum of its binding partners is crucial for understanding its role in the complex molecular environment of the sperm surface.

Known interacting partners of EAP I include:

Interacting PartnerFunction/Role in InteractionSupporting Evidence
ADAM2 and ADAM3The amount of EAP I secreted is directly linked to the protein levels of ADAM2 and ADAM3. wikipedia.orgMouse gene knock-out studies. wikipedia.org
Calnexin (CANX) and Hspa5Act as molecular chaperones after EAP I is incorporated into the sperm membrane. wikipedia.orggenecards.orgComplex formation studies. wikipedia.org
Integral membrane protein 2B (Itm2b)Complex formation with EAP I increases during sperm capacitation, leading to a conformational change in EAP I. wikipedia.orggenecards.orgProtein interaction studies. wikipedia.org

Future research should employ advanced proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry, to identify novel interacting partners of EAP I on the sperm surface and within the epididymal epithelium. This will help to build a comprehensive protein interaction network and further elucidate the functional complexes in which EAP I participates.

Potential as a Biomarker for Male Reproductive Health

Given its critical role in sperm maturation and function, EAP I has emerged as a potential biomarker for male infertility. researchgate.net Dysregulation of EAP I expression or function could lead to defects in sperm's ability to fertilize an egg.

Studies have shown that the expression levels of EAP I protein in the sperm of infertile men can be significantly different from those in fertile controls. researchgate.netresearchgate.net One study observed a significant correlation between the expression of miR-34a, EAP I protein expression, and sperm morphology, suggesting that altered EAP I levels may contribute to morphological abnormalities in sperm. researchgate.net

Study FindingImplication for Male Reproductive HealthReference
Significantly different expression levels of ADAM7 protein in sperm from infertile men compared to fertile controls.Suggests ADAM7 as a potential biomarker for diagnosing male infertility. researchgate.netresearchgate.net
A significant correlation between miR-34a expression, ADAM7 protein expression, and sperm morphology.Indicates a potential molecular mechanism through which ADAM7 dysregulation could lead to infertility. researchgate.net

Further large-scale clinical studies are needed to validate the use of EAP I as a reliable biomarker for male infertility. Developing standardized assays to quantify EAP I levels in semen samples could provide clinicians with a valuable diagnostic tool to identify specific causes of infertility and guide treatment strategies. The investigation of EAP I and its associated molecular pathways holds significant promise for advancing our understanding of male reproductive health and developing novel diagnostic and therapeutic approaches for infertility.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting epididymal apical protein I in tissue samples?

  • Answer: Detection typically involves immunoassays such as enzyme-linked immunosorbent assay (ELISA) kits validated for species-specific applications (e.g., human, murine). For tissue localization, immunohistochemistry (IHC) using monoclonal antibodies (e.g., ADAM7/4D1) is employed, with confocal microscopy to resolve subcellular distribution (e.g., apical vs. cytoplasmic localization) . Western blotting is used for quantitative analysis, requiring tissue homogenization in Tris-HCl buffer (pH 7.4) and protein quantification via Bradford assay .

Q. How can researchers investigate the subcellular localization of epididymal apical proteins?

  • Answer: Immunofluorescence with epitope-specific antibodies (e.g., anti-CRISP4) is combined with laser-capture microdissection (LCM) to isolate epididymal epithelial cells. Confocal microscopy reveals compartment-specific localization (e.g., apical membrane vs. cytoplasm), as demonstrated in studies on CRISP4 under hormonal modulation . Tight junction markers (e.g., ZO-1) are co-stained to validate membrane integrity in cultured epididymal monolayers .

Q. What experimental models are suitable for studying epididymal protein function in vitro?

  • Answer: Cultured epididymal epithelial monolayers (e.g., mECap18 cells) on Transwell inserts enable apical-basolateral flux assays. Transepithelial electrical resistance (TEER) measurements and FITC-dextran permeability tests validate monolayer integrity . Pharmacological inhibitors (e.g., DIDS for NBC channels) are applied to dissect ion transport mechanisms affecting apical pH .

Advanced Research Questions

Q. How do hormonal and metabolic signals regulate epididymal apical protein expression?

  • Answer: Leptin and testosterone indirectly modulate protein localization (e.g., CRISP4) via transcriptional regulation. Orchidectomy and leptin-deficient (ob/ob) mouse models reveal gonadal hormone dependency, with leptin rescue experiments restoring WT-like protein distribution . AMP-activated protein kinase (AMPK) inhibits pH-induced V-ATPase recruitment in clear cells, linking energy status to luminal acidification .

Q. What proteomic strategies map epididymal apical protein interactions and functional networks?

  • Answer: High-throughput proteomics (e.g., Human Protein Atlas) identifies tissue-specific expression profiles. Differential analysis of testis vs. epididymis datasets reveals germ cell development vs. epithelial adhesion functions. Secretory proteins are predicted using tools like Locate, combined with seminal fluid proteomes to define microenvironment contributions . Co-immunoprecipitation (Co-IP) and siRNA silencing validate interactions (e.g., JAM-A with PMCA4/CASK) .

Q. How can researchers resolve conflicting data on epididymal pH regulation mechanisms?

  • Answer: Contradictions between in vivo and in vitro pH measurements (e.g., apical fluid alkalization post-DIDS treatment) are addressed by controlling experimental volume and buffer composition. Dual inhibition of P1 (A2B receptor) and P2 purinergic receptors (e.g., ATP/adenosine) clarifies V-ATPase recruitment pathways, using calcium chelators (BAPTA-AM) and PKA inhibitors (mPKI) .

Q. What genetic models elucidate the role of epididymal apical proteins in fertility?

  • Answer: TRPV6-deficient mice show altered epididymal calcium transport without sperm defects, while CRISP4 mislocalization in ob/ob mice correlates with infertility. Conditional knockout models (e.g., epithelial-specific Adam7 deletion) are generated using Cre-lox systems to isolate protein functions in sperm maturation .

Methodological Considerations

  • Antibody Validation: Ensure species specificity (e.g., anti-ADAM7 for human vs. murine studies) and batch-to-batch consistency via MS/HPLC for custom peptides .
  • Data Reproducibility: Include ≥3 biological replicates for qPCR/Western blotting, with ANOVA in SPSS for statistical rigor .
  • Ethical Compliance: Follow institutional guidelines for animal models (e.g., efferent duct ligation in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.